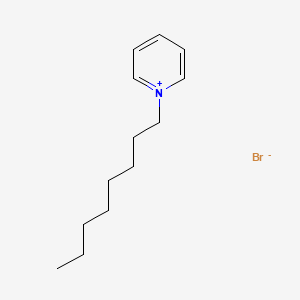

1-Octylpyridinium bromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-octylpyridin-1-ium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N.BrH/c1-2-3-4-5-6-8-11-14-12-9-7-10-13-14;/h7,9-10,12-13H,2-6,8,11H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNKPCMOUFKLBCM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[N+]1=CC=CC=C1.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10883861 | |

| Record name | Pyridinium, 1-octyl-, bromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2534-66-9 | |

| Record name | Octylpyridinium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2534-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridinium, 1-octyl-, bromide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002534669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridinium, 1-octyl-, bromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyridinium, 1-octyl-, bromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-octylpyridinium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.998 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Octylpyridinium bromide CAS number 2534-66-9

An In-Depth Technical Guide to 1-Octylpyridinium Bromide (CAS: 2534-66-9)

Abstract

This compound ([C8Py]Br), CAS Number 2534-66-9, is a quaternary ammonium salt that has garnered significant interest within the scientific community.[1][2][3] Classified as a surface-active ionic liquid, its unique amphiphilic structure, comprising a hydrophilic pyridinium head and a hydrophobic octyl tail, underpins its diverse applications.[1] This guide provides a comprehensive technical overview of [C8Py]Br, delving into its fundamental physicochemical properties, established synthesis protocols, mechanisms of action, and key applications in fields ranging from materials science to microbiology and drug delivery. By synthesizing peer-reviewed data and established methodologies, this document serves as a foundational resource for professionals seeking to leverage the unique characteristics of this versatile compound in their research and development endeavors.

Core Physicochemical & Structural Characteristics

This compound is a salt with a melting point typically below 100 °C, classifying it as an ionic liquid.[1] Its molecular structure is the primary determinant of its function. The molecule consists of a positively charged pyridinium cation, where the nitrogen atom is substituted with an eight-carbon alkyl (octyl) chain, and a negatively charged bromide anion.[1][2] This arrangement confers an amphiphilic nature, which is central to its surfactant properties and its ability to self-assemble into nanostructures like micelles.[1]

The combination of a large organic cation and an inorganic anion results in properties characteristic of ionic liquids, including low volatility, high thermal stability, and the capacity to dissolve a wide array of compounds.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 2534-66-9 | [3][4][5] |

| Molecular Formula | C₁₃H₂₂BrN | [1][3][4] |

| Molecular Weight | 272.22 g/mol | [2][3][4] |

| Appearance | White to light yellow/brown solid or liquid | [1][2][5] |

| Melting Point | 28-30 °C | [2][5] |

| Decomposition Temp. | ~236 °C | |

| Solubility | Soluble in polar solvents like DMSO | [1] |

| IUPAC Name | 1-octylpyridin-1-ium bromide | [3] |

Synthesis and Derivatization Pathways

The synthesis of this compound is a well-established process, valued for its efficiency and reliability. The primary methods involve direct quaternization and subsequent anion exchange for derivatization.

Primary Synthesis: N-Alkylation (Quaternization)

The most common and direct route for preparing [C8Py]Br is the quaternization of pyridine with 1-bromooctane.[1][2] This is a classic Sɴ2 reaction where the nucleophilic nitrogen atom of the pyridine ring attacks the electrophilic primary carbon of the alkyl halide.

Caption: General workflow for the quaternization synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative example based on established chemical literature.[6][7]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve pyridine (1.0 eq) in a suitable solvent such as toluene or acetonitrile.

-

Addition of Alkyl Halide: Slowly add 1-bromooctane (1.0-1.1 eq) to the pyridine solution at room temperature with continuous stirring.

-

Reaction Conditions: Heat the reaction mixture to reflux (the specific temperature depends on the solvent) and maintain for 24-48 hours. The progress of the reaction is often indicated by the formation of a separate, denser liquid layer or a precipitate, which is the ionic liquid product.

-

Isolation: After cooling the mixture to room temperature, the upper solvent layer is decanted. The crude product (the dense ionic liquid layer) is isolated.

-

Purification: The crude product is washed multiple times with a non-polar solvent like diethyl ether or hexane to remove any unreacted starting materials.

-

Drying: The purified product is dried under high vacuum to remove residual volatile solvents, yielding the final this compound.

Derivatization via Anion Metathesis

[C8Py]Br serves as an excellent precursor for synthesizing a broad range of 1-octylpyridinium-based ionic liquids with different anions.[1] This is achieved through an anion metathesis (ion exchange) reaction. The choice of anion is critical as it significantly influences the physicochemical properties (e.g., melting point, viscosity, water miscibility) of the resulting ionic liquid.[1][8]

Causality: The reaction is driven by the precipitation of an insoluble salt (e.g., NaBr, LiBr), which, according to Le Chatelier's principle, pushes the equilibrium towards the formation of the new, desired ionic liquid.

Caption: Workflow for anion metathesis to synthesize derivative ionic liquids from [C8Py]Br.

Core Applications and Scientific Insights

The unique properties of this compound make it a valuable tool in various scientific and industrial domains.

Antimicrobial Activity

Pyridinium-based ionic liquids with sufficiently long alkyl chains, such as the octyl group in [C8Py]Br, exhibit significant antimicrobial properties.[9][10]

Mechanism of Action: The primary target of [C8Py]Br is the bacterial cell membrane.[1]

-

Insertion: Its amphiphilic structure allows it to readily insert into the lipid bilayer of the cell membrane.

-

Electrostatic Interaction: The positively charged pyridinium head interacts with negatively charged components of the bacterial membrane, such as phospholipids and teichoic acids (in Gram-positive bacteria).[1]

-

Hydrophobic Interaction: The nonpolar octyl tail embeds itself within the hydrophobic core of the membrane.

-

Disruption: This insertion process disrupts the structural integrity of the membrane, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death.[11]

Studies have demonstrated that the antimicrobial efficacy of N-alkylpyridinium and imidazolium bromides increases with the length of the alkyl chain, with hexyl and octyl chains showing significant activity against a range of microbes.[9][10]

Table 2: Reported Antimicrobial Spectrum

| Microbial Group | Representative Species | Activity | Source(s) |

| Gram-positive | Staphylococcus aureus, Bacillus subtilis | Active | [9][10] |

| Gram-negative | Escherichia coli, Pseudomonas aeruginosa, Enterobacter aerogenes | Active | [1][9][10] |

| Yeast | Saccharomyces cerevisiae | Active | [9][10] |

This antimicrobial potential has led to investigations of [C8Py]Br and its derivatives as disinfectants and antimicrobial agents, particularly against multidrug-resistant pathogens.[12][]

Drug Delivery and Surfactant Systems

As a cationic surfactant, [C8Py]Br can self-assemble in aqueous solutions to form micelles above a certain concentration, known as the critical micelle concentration (CMC).[1][14] This behavior is crucial for drug delivery applications.

Expert Insight: Micelles formed by [C8Py]Br possess a hydrophobic core and a hydrophilic shell. This structure is ideal for encapsulating poorly water-soluble (hydrophobic) drug molecules within the core, thereby increasing their apparent solubility and bioavailability in aqueous environments.[1] The inherent tunability of ionic liquids means that derivatives of [C8Py]Br can be designed to optimize drug loading, release kinetics, and biological compatibility.[1][15]

Industrial and Chemical Synthesis Applications

The properties of [C8Py]Br as an ionic liquid make it a "green" alternative to volatile organic compounds (VOCs) in certain industrial processes.[9][16]

-

Extractive Distillation: [C8Py]Br has been investigated as an entrainer for the extractive distillation of benzene from mixtures with close boiling points (azeotropes). Its low volatility and thermal stability are advantageous, allowing for efficient separation and recycling of the ionic liquid.[1][17]

-

Catalysis: Like other quaternary ammonium compounds, it can function as a phase-transfer catalyst, facilitating reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase).[2][16]

Toxicology and Safety Profile

While ionic liquids are often termed "green solvents" due to their low volatility, their biological toxicity cannot be overlooked. For pyridinium and imidazolium-based ionic liquids, a general trend has been established: toxicity increases with the length of the alkyl side chain.[9][10]

Mechanism of Toxicity: The mechanism of cytotoxicity often mirrors the antimicrobial mechanism—disruption of cellular membranes. Studies on structurally similar ionic liquids, like 1-methyl-3-octylimidazolium bromide ([C8mim]Br), have shown that they can induce oxidative stress, mitochondrial membrane disruption, and apoptosis (programmed cell death) in human cell lines.[18][19]

Safety and Handling: Based on available safety data sheets, this compound should be handled with appropriate care.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]

Researchers must consult the latest Safety Data Sheet (SDS) from their supplier and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound.

Conclusion and Future Outlook

This compound is a multifunctional compound whose value lies in the convergence of its properties as an ionic liquid, a surfactant, and an antimicrobial agent. Its straightforward synthesis and the ease with which its anion can be modified make it a versatile platform for creating tailored materials.

Future research is directed towards designing next-generation derivatives that enhance specific properties—be it antimicrobial potency, drug encapsulation efficiency, or catalytic activity—while simultaneously improving their biocompatibility and reducing their environmental footprint, aligning with the core principles of green chemistry.[1] For professionals in drug development and materials science, [C8Py]Br remains a compound of significant interest with untapped potential.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Pyridinium, 1-octyl-, bromide (1:1) | C13H22BrN | CID 75674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. N-octylpyridinium bromide | 2534-66-9 [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. Synthesis and crystal structure of a new pyridinium bromide salt: 4-methyl-1-(3-phenoxypropyl)pyridinium bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pysico-chemical properties of hydrophobic ionic liquids containing1-octylpyridinium, 1-octyl-2-methylpyridinium or1-octyl-4-methylpyridinium cations - UNT Digital Library [digital.library.unt.edu]

- 9. Toxicity and antimicrobial activity of imidazolium and pyridinium ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Otilonium bromide boosts antimicrobial activities of colistin against Gram-negative pathogens and their persisters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Imidazolium, pyridinium and pyrazinium based ionic liquids with octyl side chains as potential antibacterial agents against multidrug resistant uropathogenic E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ppaspk.org [ppaspk.org]

- 15. rsc.org [rsc.org]

- 16. nbinno.com [nbinno.com]

- 17. researchgate.net [researchgate.net]

- 18. Toxic effects of ionic liquid 1-octyl-3-methylimidazolium bromide on the antioxidant defense system of freshwater planarian, Dugesia japonica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Insight into the negative impact of ionic liquid: A cytotoxicity mechanism of 1-methyl-3-octylimidazolium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Applications of 1-Octylpyridinium Bromide

This guide provides a comprehensive technical overview of 1-octylpyridinium bromide, a versatile ionic liquid with significant potential in research and drug development. We will delve into its core molecular structure, explore its physicochemical properties, detail its synthesis and characterization, and discuss its current and emerging applications, particularly within the pharmaceutical sciences. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this compound's scientific foundation and practical utility.

Introduction: The Significance of this compound

This compound (OPyBr) is a quaternary ammonium salt that belongs to the class of compounds known as ionic liquids (ILs).[1] Ionic liquids are salts with melting points below 100 °C, and they exhibit a unique set of properties including low volatility, high thermal stability, and the ability to dissolve a wide range of substances.[1][2] OPyBr, with the chemical formula C₁₃H₂₂BrN, consists of a positively charged 1-octylpyridinium cation and a bromide anion.[1] Its structure, featuring a polar pyridinium head and a nonpolar octyl tail, gives it an amphiphilic nature, making it a surface-active agent or surfactant.[1] This dual character is the cornerstone of its utility in various applications, from micelle formation in drug delivery systems to its role as a precursor in the synthesis of other functionalized ionic liquids.[1]

Molecular Structure and Physicochemical Properties

The molecular architecture of this compound is fundamental to its chemical behavior and functionality. The key components are the pyridinium cation, where a linear eight-carbon alkyl chain (octyl group) is attached to the nitrogen atom of the pyridine ring, and the bromide anion which acts as the counter-ion.[1]

Structural Features

The 1-octylpyridinium cation possesses a distinct charge distribution. The positive charge is formally located on the nitrogen atom, but it is delocalized across the aromatic pyridinium ring. The long, nonpolar octyl chain imparts hydrophobicity to one end of the cation, while the pyridinium head is hydrophilic. This amphiphilic nature is a defining characteristic of OPyBr.

Molecular Structure of this compound

Caption: 2D representation of the ionic interaction between the 1-octylpyridinium cation and the bromide anion.

Physicochemical Data

The macroscopic properties of this compound are a direct consequence of its molecular structure. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₂BrN | [1][3][4] |

| Molecular Weight | 272.22 g/mol | [1][3][4][5] |

| CAS Number | 2534-66-9 | [1][3][4][5] |

| Appearance | White to yellowish solid | [1] |

| Melting Point | 28-30 °C | [5] |

| Solubility | Soluble in polar solvents like DMSO | [1] |

| Topological Polar Surface Area | 3.9 Ų | [3] |

These properties highlight OPyBr's nature as a room-temperature ionic liquid (or one with a low melting point) and its suitability for applications requiring solubility in polar media.

Synthesis and Characterization

The synthesis of this compound is typically a straightforward process, making it a readily accessible compound for research and development.

Synthetic Pathway: Quaternization of Pyridine

The most common and direct method for preparing this compound is through the quaternization of pyridine with 1-bromooctane.[1][5] This is a classic S_N2 reaction where the nitrogen atom of the pyridine ring acts as a nucleophile, attacking the electrophilic primary carbon of 1-bromooctane.[1] This results in the formation of a new carbon-nitrogen bond, yielding the 1-octylpyridinium cation with the displaced bromide as the counter-ion.[1]

Synthesis Workflow for this compound

Caption: A generalized workflow for the synthesis and purification of this compound.

Experimental Protocol for Synthesis

This protocol provides a detailed methodology for the synthesis of this compound, adapted from established procedures.

Materials:

-

Pyridine

-

1-Bromooctane

-

Toluene (or Acetonitrile)

-

Diethyl ether

-

Acetonitrile

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and hotplate

-

Standard glassware for filtration and washing

Procedure:

-

In a round-bottom flask, dissolve pyridine in toluene.

-

Add 1-bromooctane to the solution in a dropwise manner while stirring.

-

Heat the reaction mixture to reflux (approximately 70°C) and maintain for 24 hours under an inert atmosphere.[6]

-

After the reaction is complete, a dense liquid layer of the product will separate.

-

Allow the mixture to cool to room temperature, then decant the upper toluene layer.[6]

-

Wash the dense product layer with diethyl ether to remove any unreacted starting materials.[6]

-

For further purification, dissolve the crude product in a minimal amount of acetonitrile and then precipitate the pure this compound by adding diethyl ether.[6]

-

Collect the solid product by filtration.

-

Dry the purified product under vacuum to remove any residual solvent.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques is typically employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by identifying the chemical environments of the hydrogen and carbon atoms in the pyridinium ring and the octyl chain.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the characteristic functional groups present in the molecule, such as the C-H bonds of the alkyl chain and the aromatic C=C and C=N bonds of the pyridinium ring.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the cation and to confirm the overall molecular formula.[7]

Applications in Drug Development and Research

The unique properties of this compound make it a valuable tool in various scientific domains, with particularly promising applications in the pharmaceutical field.

Drug Delivery Systems and Micelle Formation

The amphiphilic nature of OPyBr allows it to self-assemble into micelles in aqueous solutions.[1] These nanostructures have a hydrophobic core, formed by the octyl tails, and a hydrophilic shell, composed of the pyridinium heads. This architecture makes them excellent candidates for encapsulating poorly water-soluble drugs, thereby enhancing their solubility and bioavailability.[1][8] The ability to form such drug delivery systems is a key area of research for improving the efficacy of hydrophobic active pharmaceutical ingredients (APIs).[8]

Antimicrobial Activity

Pyridinium-based ionic liquids, including OPyBr, have demonstrated significant antimicrobial properties against a range of microorganisms, including bacteria such as Escherichia coli and Staphylococcus aureus.[9][10][11][12] The mechanism of action is primarily attributed to the disruption of the bacterial cell membrane.[1] The positively charged pyridinium head interacts with the negatively charged components of the cell membrane, while the hydrophobic octyl tail penetrates the lipid bilayer, leading to membrane destabilization and cell death.[1] This makes OPyBr and its derivatives interesting candidates for the development of new antimicrobial agents.

Mechanism of Antimicrobial Action

Caption: The proposed mechanism of action for the antimicrobial activity of this compound.

Precursor for Task-Specific Ionic Liquids

This compound serves as a versatile starting material for the synthesis of a wide array of other ionic liquids.[1] Through a process called anion metathesis, the bromide anion can be exchanged for other anions, such as tetrafluoroborate (BF₄⁻) or hexafluorophosphate (PF₆⁻).[1] This allows for the fine-tuning of the physicochemical properties of the resulting ionic liquid, such as its viscosity, melting point, and solubility, to suit specific applications in synthesis, catalysis, or electrochemistry.[1][2]

Toxicology and Environmental Considerations

While ionic liquids are often touted as "green" solvents due to their low volatility, their potential toxicity is a critical consideration.[10] Studies have shown that the toxicity of pyridinium-based ionic liquids is often related to the length of the alkyl chain on the cation.[10][11] An increase in the alkyl chain length, as in the case of the octyl group in OPyBr, can lead to increased toxicity to microorganisms.[10][11] Therefore, a thorough evaluation of the ecotoxicity and biodegradability of OPyBr and its derivatives is essential before their widespread industrial application.[9][13]

Conclusion and Future Perspectives

This compound is a multifaceted ionic liquid with a well-defined molecular structure that dictates its valuable physicochemical properties. Its straightforward synthesis and amphiphilic nature have positioned it as a compound of significant interest in diverse fields, most notably in drug delivery and as an antimicrobial agent. The ability to use OPyBr as a scaffold for creating new task-specific ionic liquids further expands its potential applications. Future research will likely focus on the development of OPyBr derivatives with enhanced efficacy and reduced toxicity, as well as on a deeper understanding of their interactions with biological systems to unlock their full therapeutic and industrial potential.

References

- 1. benchchem.com [benchchem.com]

- 2. Editorial: Properties and Applications of Ionic Liquids in Energy and Environmental Science - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyridinium, 1-octyl-, bromide (1:1) | C13H22BrN | CID 75674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. nbinno.com [nbinno.com]

- 6. rsc.org [rsc.org]

- 7. vanderbilt.edu [vanderbilt.edu]

- 8. mdpi.com [mdpi.com]

- 9. Ecotoxicity of Pyridinium Based Ionic Liquids: A Review | Scientific.Net [scientific.net]

- 10. Toxicity and antimicrobial activity of imidazolium and pyridinium ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Toxicity and antimicrobial activity of imidazolium and pyridinium ionic liquids | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

A-to-Z Guide to the Synthesis of 1-Octylpyridinium Bromide

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and handling of 1-octylpyridinium bromide, a prominent pyridinium-based ionic liquid. The document details the underlying principles of the Menshutkin reaction, the primary synthetic route, and offers a validated, step-by-step experimental protocol suitable for researchers in chemistry and drug development. Furthermore, it covers essential analytical techniques for product verification, including NMR and FTIR spectroscopy, alongside critical safety and handling procedures. This guide is designed to equip scientists with the necessary expertise to confidently and safely produce and validate this compound in a laboratory setting.

Introduction to this compound

The Significance of Ionic Liquids

Ionic liquids (ILs) are a class of salts that exist in a liquid state at temperatures below 100 °C.[1] They possess a unique combination of properties, including low volatility, high thermal stability, and the ability to dissolve a diverse range of compounds.[1] These characteristics make them highly attractive as "green" solvents and versatile components in various applications, from chemical synthesis and catalysis to materials science and pharmaceuticals.

Properties and Applications of this compound

This compound (C₁₃H₂₂BrN) is a quaternary ammonium salt consisting of a pyridinium cation, functionalized with an eight-carbon alkyl (octyl) chain, and a bromide anion.[1] This amphiphilic structure, featuring a polar pyridinium head and a nonpolar octyl tail, imparts surfactant properties, allowing it to reduce surface tension.[1] Its applications are varied, including use as a phase transfer catalyst, a co-catalyst in wastewater treatment, and as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.[1][2] It has also been explored for its role in stabilizing biological samples for metagenomic analysis.[1]

Synthesis Overview: The Menshutkin Reaction

The most direct and widely used method for synthesizing this compound is the N-alkylation of pyridine with 1-bromooctane.[1][2] This classic transformation is known as the Menshutkin reaction, which converts a tertiary amine into a quaternary ammonium salt through reaction with an alkyl halide.[3]

Principles of Synthesis

Reaction Mechanism

The synthesis proceeds via a bimolecular nucleophilic substitution (S N 2) mechanism.[1][4][5] The nitrogen atom of the pyridine ring, possessing a lone pair of electrons, acts as the nucleophile. It attacks the electrophilic primary carbon atom of 1-bromooctane, which is directly bonded to the electronegative bromine atom. This single, concerted step involves the formation of a new carbon-nitrogen bond and the simultaneous cleavage of the carbon-bromine bond, with the bromide ion acting as the leaving group.[4][5] The transition state involves a trigonal bipyramidal geometry at the carbon center under attack.

Influence of Key Reaction Parameters

-

Solvent: The Menshutkin reaction is sensitive to solvent polarity. While it can be performed neat (without solvent), polar aprotic solvents like acetonitrile can accelerate the reaction by stabilizing the charged transition state.[3] However, for simplicity and to avoid extensive solvent removal, a solvent-free approach is often preferred.

-

Temperature: Like most S N 2 reactions, the rate increases with temperature. Heating the reaction mixture, typically under reflux, provides the necessary activation energy to overcome the reaction barrier in a reasonable timeframe.

-

Stoichiometry: The reaction is typically run with a slight excess of the alkylating agent (1-bromooctane) to ensure the complete conversion of pyridine. However, a near 1:1 molar ratio is also effective and simplifies purification by minimizing unreacted starting material.

-

Purity of Reagents: The use of high-purity pyridine and 1-bromooctane is crucial. Impurities, particularly water, can interfere with the reaction and complicate the purification of the final ionic liquid product.

Experimental Protocol

This section provides a detailed, self-validating methodology for the synthesis and purification of this compound.

Materials and Equipment

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Amount | Moles | Molar Ratio |

| Pyridine | C₅H₅N | 79.10 | 7.91 g (8.07 mL) | 0.10 | 1.0 |

| 1-Bromooctane | C₈H₁₇Br | 193.13 | 19.31 g (17.24 mL) | 0.10 | 1.0 |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~150 mL | - | - |

| Equipment | |||||

| Round-bottom flask (100 mL) | |||||

| Reflux condenser | |||||

| Magnetic stirrer and stir bar | |||||

| Heating mantle | |||||

| Beakers and graduated cylinders | |||||

| Büchner funnel and filter flask | |||||

| Vacuum oven or desiccator |

Step-by-Step Synthesis Procedure

-

Reagent Addition: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 7.91 g (0.10 mol) of pyridine.

-

Alkylation: To the stirring pyridine, add 19.31 g (0.10 mol) of 1-bromooctane.

-

Reaction: Attach a reflux condenser to the flask and heat the mixture to 80-90 °C using a heating mantle. Maintain stirring and continue heating for 24-48 hours. The mixture will gradually become more viscous and may solidify upon cooling.

-

Cooling: After the reaction period, turn off the heat and allow the flask to cool to room temperature. The product should appear as a white to yellowish solid or a highly viscous oil.[1]

-

Purification (Precipitation & Washing): Add approximately 50 mL of diethyl ether to the flask. Using a spatula, break up the solid product. The ionic liquid product is insoluble in diethyl ether, while unreacted starting materials will dissolve.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid in the funnel with two additional 50 mL portions of diethyl ether to remove any remaining impurities.[6]

-

Drying: Transfer the purified white solid to a watch glass or petri dish and dry under vacuum at 40-50 °C for several hours to remove residual solvent. The final product should be a crystalline white solid.

Synthesis and Purification Workflow

Caption: Workflow diagram for the synthesis and purification of this compound.

Characterization and Quality Control

Validation of the synthesized product is a critical step to ensure purity and structural integrity.

Spectroscopic Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides definitive structural confirmation. Key expected signals include:

-

A triplet around 0.8-0.9 ppm corresponding to the terminal methyl group (-CH₃) of the octyl chain.

-

A broad multiplet between 1.2-1.4 ppm for the internal methylene groups (-(CH₂)₅-) of the octyl chain.

-

A multiplet around 1.9-2.0 ppm for the methylene group adjacent to the pyridinium ring (-CH₂-CH₂-N⁺).

-

A triplet around 4.5-4.7 ppm for the methylene group directly attached to the pyridinium nitrogen (N⁺-CH₂-).

-

Distinct signals in the aromatic region (8.0-9.1 ppm) for the pyridinium ring protons, which are shifted downfield compared to neutral pyridine due to the positive charge on the nitrogen.[6][7][8]

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will corroborate the structure, showing characteristic peaks for the aliphatic octyl chain carbons and the aromatic pyridinium ring carbons.[6][9]

-

FTIR (Fourier-Transform Infrared Spectroscopy): The FTIR spectrum helps confirm the presence of key functional groups. Look for:

-

C-H stretching vibrations from the octyl chain around 2850-2960 cm⁻¹.

-

Aromatic C-H and C=C/C=N stretching vibrations characteristic of the pyridinium ring, typically observed in the 1450-1650 cm⁻¹ and 3000-3150 cm⁻¹ regions.[10][11][12] The absence of strong peaks characteristic of the starting materials confirms reaction completion.

-

Physical Characterization

-

Appearance: The purified product should be a white to off-white crystalline solid.[1] A yellow or brown color may indicate impurities.

-

Melting Point: this compound has a reported melting point between 28-30 °C.[2]

Safety, Handling, and Waste Disposal

Hazard Analysis of Reagents

-

Pyridine: Pyridine is a highly flammable liquid and vapor.[13][14] It is harmful if swallowed, inhaled, or in contact with skin, and can cause skin and eye irritation.[14][15] It is also a suspected carcinogen and may damage fertility or the unborn child. Handle only in a well-ventilated area, preferably a chemical fume hood.[13][16]

-

1-Bromooctane: This compound is a skin and eye irritant. Avoid inhalation and contact with skin and eyes.

-

This compound: As a quaternary ammonium salt, it should be handled with care. While less volatile than its precursors, it can cause skin and eye irritation.

Recommended Personal Protective Equipment (PPE)

Always wear the following when handling these chemicals:

-

Nitrile gloves[17]

-

Safety goggles with side shields[14]

-

A flame-retardant lab coat

-

Work should be conducted inside a certified chemical fume hood.[16]

Waste Disposal

All chemical waste, including residual solvents and reaction byproducts, must be disposed of in accordance with local, state, and federal regulations. Collect all liquid and solid waste in appropriately labeled hazardous waste containers. Do not pour any chemicals down the drain.

References

-

ResearchGate. (n.d.). FTIR spectra of pyrrolidinium-based ionic liquids (ILs) frequently.... Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of pyridinium-based ionic liquids [HPyr][Br], [HPyr][TFA],.... Retrieved from [Link]

-

ACS Publications. (2022). Infrared and Terahertz Spectroscopic Investigation of Imidazolium, Pyridinium, and Tetraalkylammonium Tetrafluoroborate Ionic Liquids. ACS Omega. Retrieved from [Link]

-

ResearchGate. (n.d.). A FT-IR spectra of (a) pure pyridine; (b) pyridine + [bmim][BF 4 ] (1:5 by vol.). Retrieved from [Link]

-

ResearchGate. (n.d.). Dramatic Acceleration of the Menschutkin Reaction and Distortion of Halide Leaving-Group Order | Request PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of PILs. (a) Pyridinium-based PILs, (b) Imidazolium-based.... Retrieved from [Link]

-

ResearchGate. (n.d.). One Century of Physical Organic Chemistry: The Menshutkin Reaction. Retrieved from [Link]

-

ACS Publications. (2020). Solvent Organization and Rate Regulation of a Menshutkin Reaction by Oriented External Electric Fields are Revealed by Combined MD and QM/MM Calculations. Journal of the American Chemical Society. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO., LTD. (n.d.). Exploring the Chemical Nature of N-Octylpyridinium Bromide. Retrieved from [Link]

-

University of Notre Dame. (n.d.). Dramatic Acceleration of the Menschutkin Reaction and Distortion of Halide Leaving-Group Order. Retrieved from [Link]

-

Wikipedia. (n.d.). Menshutkin reaction. Retrieved from [Link]

-

Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

-

Angene. (n.d.). Applications and Benefits of Using 1-Ethylpyridinium Bromide in Chemical Synthesis. Retrieved from [Link]

-

Penta chemicals. (2024). Pyridine - SAFETY DATA SHEET. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]

-

Lab Alley. (n.d.). Pyridine-Safety-Data-Sheet-SDS.pdf. Retrieved from [Link]

-

NJ.gov. (n.d.). HAZARD SUMMARY. Retrieved from [Link]

-

ResearchGate. (n.d.). N-octylpyridinium bromide applied to purification of benzene by extractive distillation:Thermodynamic properties for intuitive evaluation of entrainer | Request PDF. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis of quaternary halide salts:. Retrieved from [Link]

-

NIH. (n.d.). Eco-Friendly Synthesis of a New Class of Pyridinium-Based Ionic Liquids with Attractive Antimicrobial Activity - PMC. Retrieved from [Link]

-

NIH. (n.d.). Synthesis, Characterization, Biological Evaluation, and In Silico Studies of Imidazolium-, Pyridinium-, and Ammonium-Based Ionic Liquids Containing n-Butyl Side Chains. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Properties of Seven Ionic Liquids Containing 1-Methyl-3-octylimidazolium or 1-Butyl-4-methylpyridinium Cations | Request PDF. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0148273). Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectrum of 4-mercapto-N-decylpyridinium bromide III.. Retrieved from [Link]

-

MDPI. (n.d.). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H and 13C NMR spectral assignments of 1,1′‐(((ethane‐1,2‐diylbis(oxy))bis(4,1‐phenylene))bis(methylene))‐bispyridinium and ‐bisquinolinium bromide derivatives. Retrieved from [Link]

-

PubMed. (n.d.). 1H and 13C NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Menshutkin reaction - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. Eco-Friendly Synthesis of a New Class of Pyridinium-Based Ionic Liquids with Attractive Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pentachemicals.eu [pentachemicals.eu]

- 14. carlroth.com [carlroth.com]

- 15. media.laballey.com [media.laballey.com]

- 16. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 17. researchgate.net [researchgate.net]

1-Octylpyridinium bromide ionic liquid classification

<An In-depth Technical Guide to 1-Octylpyridinium Bromide: Classification, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This compound ([C8Py]Br), a prominent member of the ionic liquid (IL) family, has garnered significant attention across various scientific disciplines. Its unique physicochemical properties, stemming from its molecular architecture, render it a versatile compound with applications ranging from materials science to drug delivery. This technical guide provides a comprehensive overview of this compound, delving into its classification, synthesis, and detailed characterization. Furthermore, it explores its burgeoning role in drug development, supported by field-proven insights and established experimental protocols.

Introduction: Situating this compound in the Landscape of Ionic Liquids

Ionic liquids are a class of salts that exist in a liquid state below 100°C.[1] Their defining characteristics include low volatility, high thermal stability, and the ability to dissolve a wide array of both organic and inorganic compounds.[1] this compound, with the chemical formula C₁₃H₂₂BrN, is a quaternary ammonium salt that exemplifies these properties.[1] Its structure comprises a pyridinium cation, where a nitrogen atom is substituted with an octyl group, and a bromide anion.[1] This amalgamation of a large organic cation and an inorganic anion is responsible for its low melting point and other hallmark features of ionic liquids.[1]

The amphiphilic nature of this compound, featuring a hydrophilic pyridinium head and a hydrophobic octyl tail, underpins its utility as a surfactant and its potential in forming micelles for drug delivery systems.[1] The tunability of its properties, achieved through modifications to the cation or anion, makes it a valuable precursor in the synthesis of a diverse range of functionalized ionic liquids.[1][2]

Synthesis and Physicochemical Characterization

The synthesis and thorough characterization of this compound are paramount to ensuring its purity and suitability for various applications.

Established Synthetic Pathways

The most common and direct method for preparing this compound is through the quaternization of pyridine with 1-bromooctane.[1][3] This nucleophilic substitution (SN2) reaction involves the nitrogen atom of the pyridine ring attacking the primary carbon of 1-bromooctane, forming a new carbon-nitrogen bond.[1]

A secondary, two-step pathway involves an anion metathesis reaction. The initially synthesized bromide salt serves as a precursor, allowing for the exchange of the bromide anion with other anions, thereby creating a variety of 1-octylpyridinium-based ionic liquids with tailored properties.[1]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective application.

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₂BrN | [1][3][4] |

| Molecular Weight | 272.22 g/mol | [3][4] |

| CAS Number | 2534-66-9 | [3][4] |

| Appearance | White to yellowish solid | [1] |

| Melting Point | 28-30°C | [3] |

| Decomposition Temperature | 236°C | |

| Solubility | Soluble in polar solvents like DMSO | [1] |

Structural Elucidation and Purity Assessment: A Multi-technique Approach

A battery of analytical techniques is employed to confirm the structure and purity of synthesized this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR is a cornerstone for structural verification. The spectrum provides a unique fingerprint, with protons on the pyridinium ring appearing at higher ppm values (deshielded) compared to the protons of the octyl chain.[1]

-

Elemental Analysis: This technique provides quantitative data on the elemental composition (C, H, N, Br), which is vital for confirming the empirical formula and stoichiometric purity of the compound.[1]

-

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms. It can confirm the presence of the constituent elements and provide insights into the electronic environment of the bromide ion.[1]

Applications in Drug Development and Beyond

The unique properties of this compound have paved the way for its exploration in various applications, particularly in the pharmaceutical and biomedical fields.

Drug Delivery Systems and Micelle Formation

The amphiphilic nature of this compound allows it to self-assemble into micelles in aqueous solutions.[1] These nanostructures can encapsulate poorly water-soluble drugs, thereby enhancing their solubility and bioavailability.[1] This is a critical factor in improving the therapeutic efficacy of many pharmaceutical compounds.

Antimicrobial Activity

This compound belongs to the class of quaternary ammonium compounds (QACs), which are known for their disinfectant and surfactant properties.[1] Its antimicrobial mechanism is attributed to its cationic, surface-active nature.[1] The positively charged pyridinium head interacts with the negatively charged components of bacterial cell membranes, while the hydrophobic octyl tail embeds within the lipid core, leading to membrane disruption and cell death.[1] Studies have shown that the antimicrobial efficacy of pyridinium-based ionic liquids is dependent on the length of the alkyl chain, with hexyl and octyl substitutions showing significant activity against a range of bacteria.[5]

dot

Caption: Workflow for the synthesis of this compound.

Determination of Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

-

This compound stock solution

-

Bacterial culture (e.g., E. coli, S. aureus)

-

Mueller-Hinton broth

-

96-well microtiter plate

-

Incubator

Procedure:

-

Prepare a serial dilution of the this compound stock solution in Mueller-Hinton broth in the wells of a 96-well plate.

-

Inoculate each well with a standardized suspension of the test bacterium.

-

Include a positive control (bacteria in broth without the ionic liquid) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.

Toxicity and Environmental Considerations

While ionic liquids are often touted as "green" solvents due to their low volatility, their toxicity and environmental impact must be carefully assessed. [5][6]The toxicity of pyridinium-based ionic liquids has been shown to increase with the length of the alkyl side chain. [7]Therefore, while the octyl chain enhances antimicrobial activity, it also increases its potential toxicity to other organisms. [5][6]This underscores the importance of conducting thorough toxicological studies and considering the entire life cycle of the ionic liquid to ensure its responsible use. [5][6]

Conclusion and Future Perspectives

This compound stands out as a versatile ionic liquid with a growing number of applications, particularly in the pharmaceutical sciences. Its unique combination of properties, including its amphiphilicity and antimicrobial activity, makes it a promising candidate for the development of novel drug delivery systems and antimicrobial agents. Future research should focus on further elucidating its mechanisms of action, optimizing its structure for specific applications, and conducting comprehensive assessments of its long-term toxicity and environmental fate. The continued exploration of this compound and its derivatives holds significant potential for advancing various scientific and technological fields.

References

-

MDPI. Thermal Analysis of Binary Mixtures of Imidazolium, Pyridinium, Pyrrolidinium, and Piperidinium Ionic Liquids. Available from: [Link]

-

National Center for Biotechnology Information. Thermophysical Study of Pyridinium-Based Ionic Liquids Sharing Ions. Available from: [Link]

-

Longdom Publishing. Solvent Properties of Pyridinium Ionic Liquids. Available from: [Link]

-

ResearchGate. (PDF) Synthesis, Thermal Stability, and Colloid-Chemical Properties of Pyridinium Ionic Liquids with the Bromotrichloroferrate Anion. Available from: [Link]

-

Chemical Toxicity Database. RTECS NUMBER-TN5511700. Available from: [Link]

-

ACS Publications. Thermophysical Study of Pyridinium-Based Ionic Liquids Sharing Ions. Available from: [Link]

-

Royal Society of Chemistry. Toxicity and antimicrobial activity of imidazolium and pyridinium ionic liquids. Available from: [Link]

-

ResearchGate. Toxicity and antimicrobial activity of imidazolium and pyridinium ionic liquids. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO., LTD. Exploring the Chemical Nature of N-Octylpyridinium Bromide. Available from: [Link]

-

ACS Publications. Physicochemical Properties of Hydrophobic Ionic Liquids Containing 1-Octylpyridinium, 1-Octyl-2-methylpyridinium. Available from: [Link]

-

ResearchGate. Physicochemical Properties of Hydrophobic Ionic Liquids Containing 1-Octylpyridinium, 1Octyl2-methylpyridinium, or 1Octyl4-methylpyridinium Cations | Request PDF. Available from: [Link]

-

National Center for Biotechnology Information. Ionic Liquids—A Review of Their Toxicity to Living Organisms. Available from: [Link]

-

PubMed. Antimicrobial activity of a series of 1-alkyl-2-(4-pyridyl)pyridinium bromides against Gram-Positive and Gram-Negative bacteria. Available from: [Link]

-

PubMed. Molecular Modeling of Cetylpyridinium Bromide, a Cationic Surfactant, in Solutions and Micelle. Available from: [Link]

-

The Royal Society of Chemistry. Synthesis of quaternary halide salts:. Available from: [Link]

-

OSTI.GOV. Pysico-chemical properties of hydrophobic ionic liquids containing1-octylpyridinium, 1-octyl-2-methylpyridinium or1-octyl-4-methylpyridinium cations (Journal Article). Available from: [Link]

-

National Center for Biotechnology Information. 1-Butylpyridinium bromide | C9H14BrN | CID 2734238. Available from: [Link]

-

National Institutes of Health. Synthesis, Characterization, Biological Evaluation, and In Silico Studies of Imidazolium-, Pyridinium-, and Ammonium-Based Ionic Liquids Containing n-Butyl Side Chains. Available from: [Link]

-

Queen's University Belfast. Antimicrobial and antibiofilm activities of 1-alkylquinolinium bromide ionic liquids. Available from: [Link]

-

ResearchGate. Toxic effects of ionic liquid 1-octyl-3-methylimidazolium bromide on the antioxidant defense system of freshwater planarian, Dugesia japonica. Available from: [Link]

-

MDPI. Ionic Liquids Toxicity—Benefits and Threats. Available from: [Link]

-

Scilit. Molecular Modeling of Cetylpyridinium Bromide, a Cationic Surfactant, in Solutions and Micelle. Available from: [Link]

-

ResearchGate. N-octylpyridinium bromide applied to purification of benzene by extractive distillation:Thermodynamic properties for intuitive evaluation of entrainer | Request PDF. Available from: [Link]

-

ACS GCI Pharmaceutical Roundtable. Utilizing Micellar Catalysis for Organic Synthesis: A Desk Reference. Available from: [Link]

-

NIT Rourkela. The mixing behavior of n-alkylpyridinium bromide–NP-9 mixed surfactant systems. Available from: [Link]

-

National Center for Biotechnology Information. Is Micellar Catalysis Green Chemistry?. Available from: [Link]

-

National Institutes of Health. Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole. Available from: [Link]

-

ResearchGate. The mixing behavior of n-alkylpyridinium bromide–NP9 mixed surfactant systems | Request PDF. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Unlocking the Potential: Applications of N-Butylpyridinium Bromide in Advanced Materials. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. longdom.org [longdom.org]

- 3. nbinno.com [nbinno.com]

- 4. chemscene.com [chemscene.com]

- 5. Toxicity and antimicrobial activity of imidazolium and pyridinium ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Ionic Liquids—A Review of Their Toxicity to Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Stability of 1-Octylpyridinium Bromide

Introduction: The Critical Role of Thermal Stability in Ionic Liquid Applications

Ionic liquids (ILs) are a class of salts with melting points below 100°C, and their unique properties, such as low volatility, high thermal stability, and tunable solvency, make them highly attractive for a wide range of applications.[1] 1-Octylpyridinium bromide, a member of the N-alkylpyridinium halide family, is synthesized via the quaternization of pyridine with 1-bromooctane.[1] Its amphiphilic nature, arising from the polar pyridinium head and the nonpolar octyl tail, imparts surfactant properties, making it a subject of interest in formulation science.[1]

The thermal stability of an ionic liquid is a critical parameter that dictates its operational window in various applications. For drug development, understanding the thermal decomposition profile is paramount for ensuring the stability of formulations during manufacturing, storage, and administration. This guide will focus on the primary techniques for assessing thermal stability: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Core Principles of Thermal Analysis

Thermal analysis encompasses a suite of techniques where a physical property of a substance is measured as a function of temperature while the substance is subjected to a controlled temperature program. For ionic liquids, TGA and DSC are the most pertinent methods.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary technique for determining the decomposition temperature of a material.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine transition temperatures such as melting point, glass transition, and to study phase behavior.[2]

Experimental Protocols

The following protocols are designed to provide a robust and reproducible assessment of the thermal stability of this compound.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the onset decomposition temperature (Tonset) and the peak decomposition temperature (Tpeak) of this compound.

Instrumentation: A calibrated Thermogravimetric Analyzer.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (platinum or alumina).

-

Instrument Setup:

-

Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere.

-

Temperature Program:

-

Equilibrate at 30°C.

-

Ramp from 30°C to 600°C at a heating rate of 10°C/min. This is a standard heating rate for initial screening. Slower or faster rates can be used to investigate kinetic aspects of decomposition.[3]

-

-

-

Data Acquisition: Record the mass loss as a function of temperature.

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature.

-

Determine the onset temperature of decomposition (Tonset) , which is often calculated as the intersection of the baseline tangent with the tangent of the decomposition step.

-

Determine the peak decomposition temperature (Tpeak) from the derivative of the TGA curve (DTG curve), which corresponds to the temperature of the maximum rate of mass loss.[3]

-

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the melting point (Tm) and any other phase transitions of this compound.

Instrumentation: A calibrated Differential Scanning Calorimeter.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan.

-

Instrument Setup:

-

Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at a temperature below the expected melting point (e.g., 0°C).

-

Ramp up to a temperature above the expected melting point but well below the decomposition temperature (e.g., 150°C) at a heating rate of 10°C/min.

-

Hold for 2-5 minutes to ensure complete melting.

-

Cool down to the initial temperature at a rate of 10°C/min.

-

Heat again at 10°C/min to observe the melting transition on the second heating cycle, which minimizes the influence of the sample's thermal history.[2]

-

-

-

Data Acquisition: Record the heat flow as a function of temperature.

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

The melting point (Tm) is typically determined as the peak temperature of the endothermic melting transition.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the thermal analysis of this compound.

Caption: Workflow for TGA and DSC analysis.

Interpreting Thermal Data: A Hypothetical Case for this compound

While specific data for this compound is unavailable, we can predict its thermal behavior based on trends observed for other N-alkylpyridinium bromides. The thermal stability of ionic liquids is influenced by factors such as the nature of the cation and anion, and the length of the alkyl chain on the cation.[4]

Expected TGA Profile: The TGA thermogram would likely show a single-step decomposition. The onset of decomposition for N-alkylpyridinium bromides generally occurs in the range of 200-300°C.

Expected DSC Profile: this compound is a solid at room temperature.[1] The DSC thermogram would show an endothermic peak corresponding to its melting point.

The following table presents representative thermal data for related N-alkylpyridinium bromides to provide a comparative context.

| Compound | Melting Point (Tm) | Onset Decomposition Temp (Tonset) | Peak Decomposition Temp (Tpeak) | Reference |

| 1-Ethylpyridinium Bromide | ~118°C (391 K) | Not Specified | Not Specified | [2] |

| 1-Propylpyridinium Bromide | ~70°C (343 K) | Not Specified | Not Specified | [2] |

| 1-Butyl-1-methylpyrrolidinium Bromide | Not Specified | ~283-294°C | ~283-294°C | [3] |

Note: The decomposition temperatures can vary depending on the experimental conditions, particularly the heating rate.[3]

Postulated Thermal Decomposition Mechanism

The thermal decomposition of N-alkylpyridinium halides is generally believed to proceed via a dealkylation mechanism. For this compound, the most probable pathway is a nucleophilic attack of the bromide anion on the α-carbon of the octyl group, leading to the formation of pyridine and 1-bromooctane. This is an SN2-type reaction.

The following diagram illustrates this postulated decomposition pathway.

Caption: Postulated SN2 dealkylation of this compound.

Conclusion

This technical guide provides a comprehensive framework for the investigation of the thermal stability of this compound. By following the detailed protocols for TGA and DSC, and by understanding the principles of data interpretation and the likely decomposition mechanisms, researchers can confidently assess this critical property. While specific experimental data for this compound is currently limited in the public literature, the methodologies and comparative data presented herein offer a solid foundation for its characterization, enabling its informed application in research and development.

References

-

Cao, Y., & Mu, T. (2014). Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. Industrial & Engineering Chemistry Research, 53(20), 8651–8664. [Link]

-

Ferreira, A. R., & Simões, P. N. (2021). Thermal Analysis of Binary Mixtures of Imidazolium, Pyridinium, Pyrrolidinium, and Piperidinium Ionic Liquids. Molecules, 26(21), 6393. [Link]

-

Masri, A., et al. (2017). Thermal Kinetics of Monocationic and Dicationic Pyrrolidinium-Based Ionic Liquids. Molecules, 22(12), 2212. [Link]

-

Wang, J., et al. (2009). Thermochemistry of Alkyl Pyridinium Bromide Ionic Liquids: Calorimetric Measurements and Calculations. The Journal of Physical Chemistry A, 113(31), 8975–8981. [Link]

-

Xue, L., et al. (2016). The Structure–Property Relationship of Pyrrolidinium and Piperidinium-Based Bromide Organic Materials. Materials, 9(12), 978. [Link]

Sources

An In-depth Technical Guide to 1-Octylpyridinium Bromide: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 1-Octylpyridinium bromide (C₁₃H₂₂BrN), a versatile quaternary ammonium salt with significant applications across various scientific disciplines. We will delve into its fundamental physicochemical properties, explore established synthetic and purification methodologies, and discuss its multifaceted roles as an ionic liquid, surfactant, and antimicrobial agent. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this compound's potential and practical utility.

Introduction: The Versatile Nature of this compound

This compound is a fascinating molecule that belongs to the class of pyridinium salts.[1] It consists of a positively charged pyridinium ring with an eight-carbon alkyl chain (octyl group) attached to the nitrogen atom, and a bromide anion as the counterion.[1][2] This unique amphiphilic structure, possessing both a hydrophilic pyridinium head and a hydrophobic octyl tail, underpins its diverse and valuable properties.[2] It is classified as an ionic liquid, a salt with a melting point below 100 °C, and exhibits characteristics such as low volatility and high thermal stability.[2] These attributes, combined with its surfactant capabilities, make it a compound of great interest in materials science, drug delivery, and chemical synthesis.[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective application. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₂₂BrN | [3][4][5] |

| Molecular Weight | 272.22 g/mol | [1][2][3][4][5] |

| CAS Number | 2534-66-9 | [1][2][3][4][5] |

| Appearance | White to yellowish or light yellow to brown solid | [1][2] |

| Melting Point | 28-30 °C | [6][7] |

| Solubility | Soluble in polar solvents like dimethyl sulfoxide (DMSO) | [2] |

| SMILES | CCCCCCCC[N+]1=CC=CC=C1.[Br-] | [3][4] |

| InChIKey | LNKPCMOUFKLBCM-UHFFFAOYSA-M | [2][4][8] |

Synthesis and Purification

The primary and most direct method for synthesizing this compound is through the quaternization of pyridine .[1][2] This well-established SN2 reaction involves the nucleophilic attack of the nitrogen atom in the pyridine ring on the electrophilic primary carbon of 1-bromooctane.[2]

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: General workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol

The following is a representative protocol for the synthesis of this compound, adapted from literature procedures.[9]

Materials:

-

Pyridine

-

1-Bromooctane

-

Toluene (or another suitable solvent)

-

Acetonitrile

-

Diethyl ether

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve pyridine in toluene.

-

Slowly add an equimolar amount of 1-bromooctane to the solution while stirring.

-

Heat the reaction mixture (e.g., to 70°C) and maintain for a sufficient duration (e.g., 24 hours) to ensure the completion of the reaction.

-

After cooling, the product may separate as a dense liquid or solid. Decant the solvent to isolate the crude product.

-

Wash the crude product with a non-polar solvent like diethyl ether to remove unreacted starting materials.

-

For purification, dissolve the crude product in a minimal amount of a suitable solvent like hot acetonitrile.

-

Induce precipitation by adding a less polar solvent such as diethyl ether.

-

Collect the purified crystals by filtration and dry under vacuum.

Anion Metathesis: A Gateway to Diverse Ionic Liquids

This compound serves as a versatile precursor for the synthesis of other ionic liquids with different anions through a process called anion metathesis.[2] For instance, reacting it with a salt like sodium tetrafluoroborate (NaBF₄) in a suitable solvent will lead to the formation of 1-octylpyridinium tetrafluoroborate ([C₈Py][BF₄]) and the precipitation of sodium bromide (NaBr), which can be easily removed.[2] This allows for the fine-tuning of the ionic liquid's properties for specific applications.

Key Applications in Research and Development

The unique molecular architecture of this compound lends itself to a wide array of applications.

Ionic Liquid and Phase Transfer Catalyst

As an ionic liquid, this compound offers a "green" alternative to volatile organic solvents in chemical reactions.[10] Its low vapor pressure and high thermal stability are advantageous in many synthetic processes.[2][10] Furthermore, its amphiphilic nature enables it to act as a phase transfer catalyst, facilitating reactions between reactants in different phases (e.g., an aqueous phase and an organic phase) by transporting one reactant across the phase boundary.[10]

Surfactant and Micelle Formation

The presence of a polar head and a nonpolar tail gives this compound surfactant properties, allowing it to reduce the surface tension between two liquids or a liquid and a solid.[2] This characteristic is crucial for its ability to form micelles in solution.[2] Micelles are self-assembled nanostructures that can encapsulate hydrophobic molecules, such as poorly water-soluble drugs, thereby enhancing their solubility and bioavailability.[2] This makes this compound a promising excipient in drug delivery systems.[2]

Antimicrobial Activity

Quaternary ammonium compounds, including this compound, are known for their antimicrobial properties. The positively charged pyridinium head can interact with the negatively charged components of bacterial cell membranes, such as phospholipids.[2] The hydrophobic octyl tail then embeds itself into the lipid bilayer, disrupting the membrane integrity and leading to cell death.[2] This mechanism of action makes it a potential candidate for development as a disinfectant or antiseptic.

The following diagram illustrates the proposed mechanism of antimicrobial action.

Caption: Proposed mechanism of bacterial cell membrane disruption by this compound.

Other Research Applications

This compound is also utilized in more specialized research areas. For instance, it has been investigated as an entrainer in extractive distillation processes for the purification of chemical mixtures.[11] It also finds use in analytical methods, such as in the determination of other quaternary ammonium compounds in water samples.[7]

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound. It may be toxic to the skin and eyes, and repeated or prolonged exposure can cause target organ damage.[12]

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses or goggles are essential.[12][13][14]

-

Skin Protection: Wear a lab coat and compatible chemical-resistant gloves.[12][13][14][15]

-

Respiratory Protection: In case of insufficient ventilation or when handling as a dust, use an approved respirator.[12][13][14][15][16]

Handling and Storage:

-

Handle in a well-ventilated area, preferably under a chemical fume hood.[13][16]

-

Store in a cool, dry place in a tightly sealed container.[13][14]

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[12][13]

-

Skin Contact: Wash off immediately with plenty of soap and water.[13][14] Remove contaminated clothing.[12][15]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[12][13]

-

Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[12]

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.[12][13][14][15][16]

Conclusion

This compound is a compound of significant scientific and commercial interest due to its versatile properties. Its role as an ionic liquid, surfactant, and antimicrobial agent opens up a wide range of potential applications in drug development, materials science, and chemical synthesis. A thorough understanding of its physicochemical properties, synthetic routes, and safe handling practices is essential for harnessing its full potential. Future research will likely continue to uncover new and innovative applications for this remarkable molecule.

References

-

Stenutz. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). Pyridinium, 1-octyl-, bromide (1:1). Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Chemical Nature of N-Octylpyridinium Bromide. Retrieved from [Link]

-

CP Lab Safety. (n.d.). N-octylpyridinium bromide, min 99%, 1 gram. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis of quaternary halide salts. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2025, December 12). Applications and Benefits of Using 1-Ethylpyridinium Bromide in Chemical Synthesis. Retrieved from [Link]

-

ResearchGate. (2022, August). N-octylpyridinium bromide applied to purification of benzene by extractive distillation:Thermodynamic properties for intuitive evaluation of entrainer. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis, Characterization, Biological Evaluation, and In Silico Studies of Imidazolium-, Pyridinium-, and Ammonium-Based Ionic Liquids Containing n-Butyl Side Chains. Retrieved from [Link]

-

Analytical and Bioanalytical Chemistry Research. (n.d.). Regular Article. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A comparative evaluation of antibacterial activities of imidazolium-, pyridinium-, and phosphonium-based ionic liquids containing octyl side chains. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. chemscene.com [chemscene.com]

- 4. Pyridinium, 1-octyl-, bromide (1:1) | C13H22BrN | CID 75674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. calpaclab.com [calpaclab.com]

- 6. N-octylpyridinium bromide | 2534-66-9 [chemicalbook.com]

- 7. N-octylpyridinium bromide | 2534-66-9 | CAA53466 [biosynth.com]

- 8. This compound [stenutz.eu]

- 9. rsc.org [rsc.org]

- 10. nbinno.com [nbinno.com]

- 11. researchgate.net [researchgate.net]

- 12. spectrumchemical.com [spectrumchemical.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. biosynth.com [biosynth.com]

- 16. merckmillipore.com [merckmillipore.com]

understanding the amphiphilic nature of 1-Octylpyridinium bromide

An In-Depth Technical Guide to the Amphiphilic Nature of 1-Octylpyridinium Bromide

Authored by a Senior Application Scientist

Foreword: Bridging Theory and Application

In the dynamic landscape of drug development and materials science, understanding the fundamental properties of excipients is paramount to innovation. This guide delves into the core principles governing the amphiphilic behavior of this compound (OP-Br), a versatile ionic liquid with significant potential in formulation science. Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive technical resource that not only outlines the characteristics of OP-Br but also elucidates the rationale behind the experimental methodologies used to characterize it. By bridging theoretical concepts with practical applications, this document aims to empower you to leverage the unique properties of this compound in your research and development endeavors.

The Molecular Architecture of Amphiphilicity: An Introduction to this compound

This compound is a quaternary ammonium salt that is classified as an ionic liquid, meaning it is a salt with a melting point below 100 °C.[1] Its chemical formula is C₁₃H₂₂BrN, and it possesses a molecular weight of 272.22 g/mol .[2][3] At its core, the profound utility of OP-Br stems from its amphiphilic nature. This duality is dictated by its molecular structure, which consists of two distinct moieties:

-

A Hydrophilic Pyridinium Head: The positively charged pyridinium ring provides the molecule with its water-soluble character. This cationic headgroup readily interacts with polar solvents like water through electrostatic and hydrogen bonding interactions.

-

A Hydrophobic Octyl Tail: The eight-carbon alkyl (octyl) chain is nonpolar and, consequently, water-insoluble. This lipophilic tail seeks to minimize its contact with aqueous environments and preferentially interacts with other nonpolar molecules or self-assembles to create a nonpolar microenvironment.

This inherent structural dichotomy drives the self-assembly of OP-Br molecules in aqueous solutions, leading to the formation of micelles and other aggregates. This behavior is fundamental to its applications in enhancing the solubility of poorly water-soluble drugs and its function as a surfactant.[1]

Synthesis of this compound